molecular formula C18H15N3OS B2416287 (E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035007-78-2

(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2416287
CAS No.: 2035007-78-2
M. Wt: 321.4
InChI Key: YVXVIWNDLRVJBT-AATRIKPKSA-N
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Description

(E)-N-([2,3’-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features a bipyridine moiety linked to a thiophene ring via an acrylamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-([2,3’-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide typically involves a multi-step process. One common method starts with the preparation of the bipyridine and thiophene intermediates, followed by their coupling through an acrylamide linkage. The reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, under inert atmospheres to prevent oxidation. The final step usually involves the formation of the acrylamide bond through a condensation reaction with appropriate amine and acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-([2,3’-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form corresponding amines.

    Substitution: The bipyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the acrylamide moiety results in amines.

Scientific Research Applications

(E)-N-([2,3’-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.

    Biology: The compound has potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: It is being investigated for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (E)-N-([2,3’-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The bipyridine moiety can chelate metal ions, which is crucial for its role as a ligand in coordination chemistry. The thiophene ring contributes to the compound’s electronic properties, making it suitable for use in organic electronics.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-([2,2’-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide
  • (E)-N-([2,3’-bipyridin]-5-ylmethyl)-3-(thiophen-2-yl)acrylamide
  • (E)-N-([2,3’-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide

Uniqueness

(E)-N-([2,3’-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide stands out due to its specific substitution pattern on the bipyridine and thiophene rings, which imparts unique electronic and steric properties. These characteristics make it particularly effective in applications requiring precise molecular interactions, such as enzyme inhibition and metal coordination.

Properties

IUPAC Name

(E)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c22-18(6-5-16-4-2-10-23-16)21-12-14-7-9-20-17(11-14)15-3-1-8-19-13-15/h1-11,13H,12H2,(H,21,22)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXVIWNDLRVJBT-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)/C=C/C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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